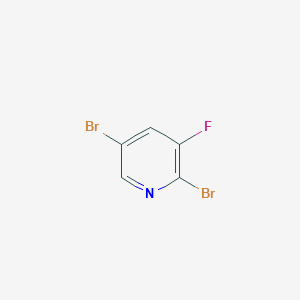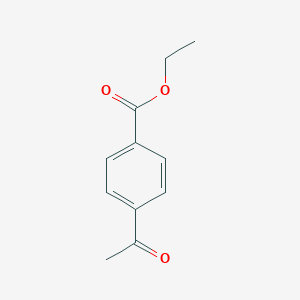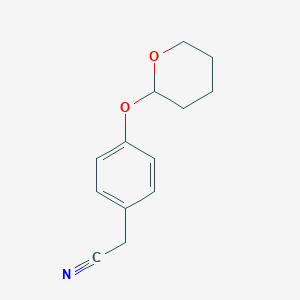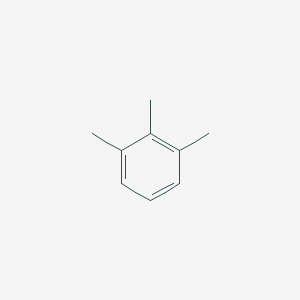
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Vue d'ensemble
Description
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (2-BPMA) is an organic compound belonging to the class of amides. It is an important chemical intermediate used in the synthesis of various organic compounds, particularly those with pharmaceutical and agrochemical applications. It is a white crystalline solid with a molecular weight of 294.2 g/mol and a melting point of 62-64 °C. 2-BPMA is widely used in the synthesis of a variety of organic compounds, including drugs, agrochemicals, and fragrances.
Applications De Recherche Scientifique
Antimicrobial Agent Development
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The derivatives’ molecular structures, confirmed by physicochemical properties and spectroanalytical data, suggest that they could be used to treat microbial infections with novel modes of action, addressing the issue of microbial resistance .
Anticancer Activity
Research has indicated that certain derivatives of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide exhibit significant antiproliferative properties, particularly against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in developing chemotherapeutic agents for cancer treatment, especially breast cancer .
Molecular Docking Studies
Molecular docking studies of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been carried out to understand their binding modes with receptors. These studies are crucial for rational drug design, as they help predict the efficacy of these compounds as lead compounds in drug development .
Pharmacological Research
The pharmacological activities of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives are being explored to combat drug resistance in pathogens and cancerous cells. This research is vital for the discovery and development of new molecules that can serve as effective and selective chemotherapeutic agents .
ADME Profile Analysis
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been studied through molecular docking. Understanding the ADME profile is essential for predicting the safety and efficacy of these compounds as potential drugs .
Heterocyclic Compound Synthesis
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: is part of a broader class of heterocyclic compounds that are of special interest due to their sulfur and nitrogen atoms. These compounds are synthesized for various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, such as ache, leading to changes in their normal function . This interaction could potentially affect the normal transmission of nerve impulses, leading to behavioral changes .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic nervous system by interacting with ache . This interaction could potentially disrupt the normal functioning of this system, leading to various downstream effects.
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in nerve impulse transmission due to its interaction with ache . This could result in behavioral changes and potentially affect the survival of organisms .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596750 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
CAS RN |
149652-50-6 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

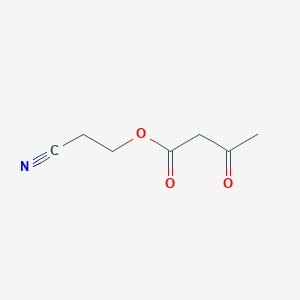
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
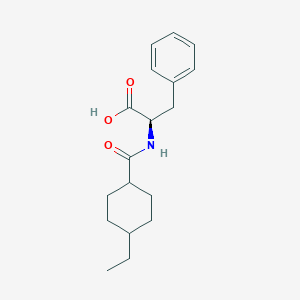

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
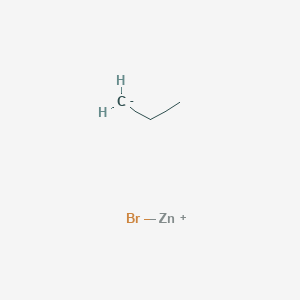
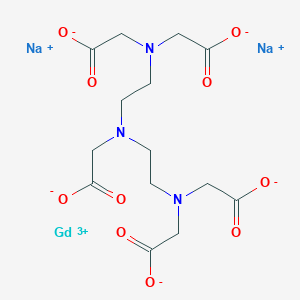
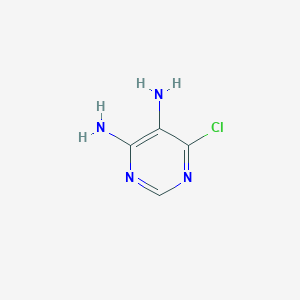

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)
